molecular formula C17H22N4O2S B7167955 N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B7167955
M. Wt: 346.4 g/mol
InChI Key: ZZBDEWPPSSFLMQ-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a thiazole ring, a diazepane ring, and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-15-4-1-3-14(13-15)5-6-18-16(23)20-8-2-9-21(11-10-20)17-19-7-12-24-17/h1,3-4,7,12-13,22H,2,5-6,8-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBDEWPPSSFLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCCC2=CC(=CC=C2)O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the diazepane ring, and finally the attachment of the hydroxyphenyl group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-hydroxyphenyl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is unique due to its combination of a thiazole ring, a diazepane ring, and a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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